BENGHE Foundational & Exploratory

Check Availability & Pricing

Ethenesulfonyl Chloride: A Comprehensive
Guide to its Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Ethenesulfonyl chloride

Cat. No.: B2462211

Introduction

Ethenesulfonyl chloride, also known as vinylsulfonyl chloride, is a highly reactive
organosulfur compound with the chemical formula C2H3ClO2S.[1] Its unique structure, featuring
a vinyl group attached to a sulfonyl chloride moiety, makes it a valuable and versatile reagent in
organic synthesis. It serves as a key building block for introducing the ethenesulfonyl group into
various molecules, a critical step in the development of pharmaceuticals, agrochemicals, and
advanced materials.[2] The high reactivity of the sulfonyl chloride group allows it to readily
undergo nucleophilic substitution, making it an indispensable tool for chemists.[2]

Given its reactivity, particularly its sensitivity to moisture, a thorough understanding of its
spectral properties is paramount for researchers, scientists, and drug development
professionals.[3] Accurate spectral characterization is essential for reaction monitoring, quality
control, and the unambiguous confirmation of molecular structure. This in-depth technical guide
provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for ethenesulfonyl chloride. It is designed to move beyond a simple
recitation of data, offering insights into the causality behind experimental choices and providing
robust, self-validating protocols for data acquisition.

Molecular Structure and Physicochemical
Properties
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A foundational understanding of the molecule's structure is the first step in interpreting its
spectral data. Ethenesulfonyl chloride is a colorless to yellowish oil, notable for its high
reactivity.[2][4] Due to its moisture sensitivity, it requires careful handling and storage under
inert and anhydrous conditions, typically in a freezer at temperatures below -20°C.[2]

Property Value Source(s)
CAS Number 6608-47-5 [2][5]
Molecular Formula C2HsCIO2S [2][5]
Molecular Weight 126.56 g/mol [2][5]
Density 1.393 g/cm3 [4]

Boiling Point 52-56 °C (at 1 Torr) [4]
SMILES C=CS(=0)(=0)ClI [5]

The diagram below illustrates the molecular structure of ethenesulfonyl chloride, with atoms
numbered for reference in the subsequent NMR spectral analysis.

Caption: Molecular structure of Ethenesulfonyl Chloride with atom numbering for NMR
assignments.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR (*H NMR) is one of the most powerful tools for elucidating the structure of organic
molecules. For ethenesulfonyl chloride, the *H NMR spectrum is characteristic of a vinyl
system, exhibiting a complex splitting pattern due to the distinct chemical environments and
coupling interactions of the three vinyl protons.

Data Summary and Interpretation

The predicted *H NMR spectrum of ethenesulfonyl chloride in deuterated chloroform (CDCls)
displays three distinct signals, each corresponding to one of the vinyl protons.
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Chemical Shift (5, o Coupling
Proton Multiplicity
ppm) Constants (J, Hz)
Doublet of doublets Jtrans = 16.2, Jcis =
Hc 7.20
(dd) 9.4
Doublet of doublets Jtrans = 16.2, Jgem =
Hb 6.55
(dd) 1.7
Doublet of doublets
Ha 6.24 Jcis=9.4,Jgem =17

(dd)

Data sourced from
iChemical[2]

Causality and Interpretation:

o Chemical Shift: The protons are significantly deshielded (shifted downfield) to the 6.24-7.20
ppm range. This is a direct consequence of the powerful electron-withdrawing effect of the

adjacent sulfonyl chloride (-SO2CI) group, which reduces the electron density around the

vinyl protons.

o Splitting Pattern: The complex "doublet of doublets" pattern arises because each vinyl proton

is magnetically coupled to the other two, with different coupling constants for geminal, cis,

and trans relationships.

o Jtrans (~16.2 Hz): This large coupling constant is characteristic of protons in a trans

configuration across a double bond.

o Jcis (~9.4 Hz): The smaller coupling constant is typical for protons in a cis relationship.

o Jgem (~1.7 Hz): The very small coupling constant reflects the interaction between the two

geminal protons on the same carbon (C2).

Caption: *H-H coupling relationships in ethenesulfonyl chloride.

Experimental Protocol: *H NMR
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Given the moisture sensitivity of ethenesulfonyl chloride, meticulous sample preparation is
critical to obtain a high-quality spectrum free of artifacts from hydrolysis.

e Solvent Preparation: Use a high-purity, anhydrous deuterated solvent (e.g., CDCIs). It is best
practice to use a solvent from a freshly opened ampoule or one that has been dried over
molecular sieves.[6] For highly sensitive applications, the solvent can be degassed via
several freeze-pump-thaw cycles.

o Sample Handling (Inert Atmosphere): All manipulations should be performed under an inert
atmosphere (e.g., in a nitrogen or argon-filled glovebox) to prevent exposure to atmospheric
moisture.[6]

o Sample Preparation: a. In the inert atmosphere, accurately weigh 5-10 mg of
ethenesulfonyl chloride into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the
anhydrous deuterated solvent.[7] c. For quantitative analysis, a known amount of an internal
standard can be added.

o Sealing the Sample: Cap the NMR tube securely with a screw cap to maintain the inert
atmosphere.[6] For long-term storage or analysis at elevated temperatures, the NMR tube
can be flame-sealed.[8]

 Instrumental Parameters: a. Acquire the spectrum on a spectrometer with a field strength of
300 MHz or higher. b. Set the spectral width to cover the expected range (e.g., -1 to 12
ppm). c. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. d.
Process the data with appropriate phasing and baseline correction. Reference the spectrum
to the residual solvent peak (e.g., CDClIs at 7.26 ppm).

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon NMR (*3C NMR) provides complementary information to *H NMR, detailing the
electronic environment of the carbon skeleton.

Data Summary and Interpretation

While specific experimental data for the 13C NMR of ethenesulfonyl chloride is not readily
available in public databases, the chemical shifts can be reliably predicted based on
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established principles and data from analogous structures. The spectrum is expected to show
two distinct signals for the two vinyl carbons.

Predicted Chemical Shift ]
Carbon Rationale

(6, ppm)

Attached directly to the

strongly electron-withdrawing -

C1 ~140 - 150 ]
SO2Cl group, causing
significant deshielding.
Also deshielded due to its
Cc2 ~130 - 140 participation in the Tt-system,

but to a lesser extent than C1.

Predicted values based on
general alkene chemical shift
ranges (115-140 ppm) and the
deshielding effect of the
sulfonyl chloride group.[9][10]

Causality and Interpretation:

o The chemical shifts for both carbons fall within the typical range for sp2-hybridized carbons in
an alkene.[9]

e The carbon atom directly bonded to the sulfur (C1) is expected to be further downfield
(higher ppm) than the terminal vinyl carbon (C2). This is because the inductive electron-
withdrawing effect of the -SO2Cl group is strongest on the adjacent carbon, leading to
greater deshielding.

Experimental Protocol: *C NMR

The protocol for preparing a 3C NMR sample is identical to that for *H NMR, with the same
stringent requirements for anhydrous and inert conditions.

o Sample Preparation: Follow steps 1-4 as outlined in the *H NMR protocol. A slightly more
concentrated sample may be beneficial due to the lower sensitivity of the 13C nucleus.
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e Instrumental Parameters: a. Acquire a proton-decoupled 3C NMR spectrum. b. Set the
spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm). c.
A greater number of scans will be required compared to *H NMR to achieve a good signal-to-
noise ratio. d. Reference the spectrum to the solvent peak (e.g., CDClIs at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule.
The IR spectrum of ethenesulfonyl chloride is dominated by strong absorptions characteristic
of the sulfonyl chloride and vinyl moieties.

Data Summary and Interpretation

Wavenumber (cm~12) Intensity Assignment

~3100 - 3010 Medium =C-H Stretch

~1680 - 1620 Variable C=C Stretch

~1410 - 1370 Strong SO2 Asymmetric Stretch
~1204 - 1166 Strong SO2 Symmetric Stretch

Data based on characteristic
absorption regions for sulfonyl
chlorides and alkenes.[8][11]
[12]

Causality and Interpretation:

o SO: Stretches: The most diagnostic peaks in the spectrum are the two strong bands
corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. The
high intensity and characteristic positions of these bands are a clear indicator of the sulfonyl
group.[8][13]

 Vinyl Group Vibrations: The presence of the vinyl group is confirmed by the C=C stretching
vibration and the C-H stretching vibration at a wavenumber just above 3000 cm~1, a region
typically indicative of unsaturation.[11]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b2462211?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/ed051p60
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://webspectra.chem.ucla.edu/irtable.html
https://pubs.acs.org/doi/pdf/10.1021/ed051p60
https://www.acdlabs.com/blog/ir-nmr-and-ms-o/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2462211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: IR Spectroscopy

Due to its liquid state and reactivity, the spectrum is best obtained using a thin film method with
salt plates or using an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation (Thin Film Method): a. In a fume hood, place one or two drops of
ethenesulfonyl chloride onto a clean, dry salt plate (e.g., NaCl or KBr). b. Carefully place a
second salt plate on top, spreading the liquid into a thin, uniform film. c. Ensure no air
bubbles are trapped between the plates.

o Sample Preparation (ATR Method): a. Place a small drop of ethenesulfonyl chloride
directly onto the ATR crystal. b. Acquire the spectrum. This method is often preferred for its
simplicity and minimal sample requirement.

» Data Acquisition: a. Place the sample holder or press the ATR anvil into the spectrometer. b.
Acquire a background spectrum of the empty sample compartment or clean ATR crystal. c.
Acquire the sample spectrum over the standard mid-IR range (e.g., 4000 to 400 cm™1). d.
The final spectrum should be displayed in terms of percent transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, allowing for the determination of the molecular weight and elucidation of the
molecular structure.

Data Summary and Interpretation

The electron ionization (EI) mass spectrum of ethenesulfonyl chloride will show a molecular
ion peak and several characteristic fragment ions.
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miz Proposed Fragment Notes

Molecular ion peak. The M+2

126 /128 [C2H3SOCI+ peak at m/z 128 is due to the
37Cl isotope.
A highly characteristic
99/101 [SOCI]*

fragment for sulfonyl chlorides.

Loss of a chlorine radical from

91 [C2HsSO:2]* ]

the molecular ion.

Further fragmentation involving
63 [C2HsS]H

the loss of SOo.

Vinyl cation, often a prominent
27 [C2H3]* peak in the spectra of vinyl

compounds.

Experimental data sourced
from PubChem, NIST Mass
Spectrometry Data Center.[5]

Causality and Fragmentation Pathway:

The fragmentation of ethenesulfonyl chloride under electron ionization is initiated by the
removal of an electron to form the molecular ion (M™*). This high-energy species then
undergoes cleavage at its weakest bonds.

o a-Cleavage: The bond between the vinyl group and the sulfur atom can cleave, leading to
the loss of a vinyl radical (¢C2Hs) and the formation of the characteristic [SO2ClI]* ion (m/z
99/101).

o S-Cl Bond Cleavage: The S-Cl bond can break, resulting in the loss of a chlorine radical («Cl)
to form the [C2H3SO2]* ion (m/z 91).

o Further Fragmentation: The [C2H3SOz]* ion can further lose sulfur dioxide (SO2) to yield the
[C2H3S]* ion (m/z 63). The formation of the stable vinyl cation [C2Hs]* (m/z 27) is also a
favorable pathway.
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Caption: Proposed mass spectrometry fragmentation pathway for ethenesulfonyl chloride.

Experimental Protocol: Mass Spectrometry

A gas chromatography-mass spectrometry (GC-MS) system is well-suited for the analysis of
the volatile ethenesulfonyl chloride.

o Sample Preparation: a. Prepare a dilute solution of ethenesulfonyl chloride in a volatile,
aprotic solvent (e.g., dichloromethane or ethyl acetate). b. The concentration should be low
(e.g., ~1 mg/mL) to avoid saturating the detector.

o GC Parameters: a. Use a standard non-polar or medium-polarity capillary column (e.g., DB-
5ms). b. Set a suitable temperature program, starting at a low temperature (e.g., 40-50 °C)
and ramping up to ensure good separation from the solvent and any impurities. c. Optimize
the injector temperature to ensure volatilization without thermal decomposition.

o MS Parameters (Electron lonization - El): a. Use a standard electron energy of 70 eV. b. Set
the mass range to scan from a low m/z (e.g., 20) to above the expected molecular weight
(e.g., 150). c. The ion source and transfer line temperatures should be maintained at a level
(e.g., 200-250 °C) to prevent condensation.

Conclusion

The comprehensive spectroscopic analysis of ethenesulfonyl chloride provides a clear and
detailed picture of its molecular structure. The *H NMR spectrum is defined by the
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characteristic splitting pattern of its three vinyl protons, heavily influenced by the electron-
withdrawing sulfonyl chloride group. The IR spectrum is dominated by the strong, tell-tale
absorptions of the S=0 bonds. Finally, mass spectrometry confirms the molecular weight and
reveals a logical fragmentation pattern, including the diagnostic [SO2CI]* ion. Due to the
compound's reactivity, the cornerstone of reliable analysis is the rigorous application of
anhydrous and inert sample handling techniques. The data and protocols presented in this
guide serve as a validated reference for researchers, enabling confident identification and
utilization of this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2462211#ethenesulfonyl-chloride-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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